molecular formula C12H14O5 B1609098 2-(2-Ethoxy-4-formylphenoxy)propanoic acid CAS No. 51264-80-3

2-(2-Ethoxy-4-formylphenoxy)propanoic acid

Cat. No.: B1609098
CAS No.: 51264-80-3
M. Wt: 238.24 g/mol
InChI Key: SQWDGIFPMCHJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-4-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of an ethoxy group, a formyl group, and a propanoic acid moiety attached to a phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid typically involves the reaction of 2-ethoxyphenol with a suitable formylating agent to introduce the formyl group at the 4-position of the phenol ring. This is followed by the esterification of the resulting compound with a propanoic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-4-formylphenoxy)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-(2-Ethoxy-4-carboxyphenoxy)propanoic acid, while reduction yields 2-(2-Ethoxy-4-hydroxyphenoxy)propanoic acid .

Scientific Research Applications

2-(2-Ethoxy-4-formylphenoxy)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and propanoic acid groups may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyphenoxy)propanoic acid
  • 2-(4-Formylphenoxy)propanoic acid
  • 2-(2-Methoxy-4-formylphenoxy)propanoic acid

Uniqueness

2-(2-Ethoxy-4-formylphenoxy)propanoic acid is unique due to the presence of both ethoxy and formyl groups on the phenoxy ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDGIFPMCHJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397679
Record name 2-(2-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-80-3
Record name 2-(2-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Reactant of Route 5
2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Ethoxy-4-formylphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.